molecular formula C10H6FNO2S B1386558 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 483315-64-6

5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386558
CAS No.: 483315-64-6
M. Wt: 223.23 g/mol
InChI Key: JZMLWMLVMILJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 863668-07-9) is a fluorinated thiazole derivative with the molecular formula C₁₀H₆FNO₂S and a molecular weight of 223.22 g/mol. It features a thiazole ring substituted at the 4-position with a carboxylic acid group and at the 5-position with a 4-fluorophenyl moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its purity (≥98%) and stability under standard conditions make it a versatile building block for drug discovery pipelines.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMLWMLVMILJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Methyl Ester to Carboxylic Acid

A key step in the preparation is the hydrolysis of 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester to the corresponding acid. The procedure is as follows:

Step Reagents and Conditions Description Yield
1 Sodium hydroxide (2.63 g) in water (60 mL), THF (60 mL), MeOH (20 mL), room temperature, 30 min The ester is treated with aqueous sodium hydroxide in a mixed solvent system to hydrolyze the ester group to the carboxylate salt. -
2 Concentration in vacuo, dissolution in water, cooling to 0°C The reaction mixture is concentrated and dissolved in water, then cooled to precipitate the acid upon acidification. -
3 Addition of concentrated hydrochloric acid (37%, 7.72 g) at 0°C, stirred 15 min Acidification converts the carboxylate salt to the free acid, which precipitates out. -
4 Filtration, washing with water, drying under high vacuum Isolation of the pure acid as a white solid. 93% isolated yield

This method provides a high yield and purity of the acid product, with a simple work-up involving filtration and drying.

Reaction Mechanism Insights

  • The ester hydrolysis under basic conditions proceeds via nucleophilic attack of hydroxide on the ester carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and form the carboxylate anion.
  • Subsequent acidification protonates the carboxylate to yield the free carboxylic acid, which precipitates due to low solubility in aqueous media.
  • The reaction is performed at mild temperatures (room temperature for hydrolysis, 0°C for acidification) to prevent side reactions and degradation.

Summary Table of Key Preparation Data

Parameter Details
Starting Material 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester
Hydrolysis Reagent Sodium hydroxide aqueous solution
Solvent System THF, Methanol, Water
Temperature Room temperature (hydrolysis), 0°C (acidification)
Reaction Time 30 minutes (hydrolysis), 15 minutes (acidification)
Isolation Filtration and drying under vacuum
Yield 93% isolated yield
Product Appearance White solid

Research Findings and Practical Considerations

  • The hydrolysis method is efficient, reproducible, and suitable for scale-up due to mild conditions and high yield.
  • Use of mixed solvents (THF/MeOH/water) ensures good solubility of starting materials and intermediates, facilitating reaction kinetics.
  • Acidification at low temperature minimizes side reactions and enhances product purity.
  • The method avoids harsh reagents or extreme conditions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole-Carboxylic Acid Derivatives

The biological and physicochemical properties of thiazole-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of 5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities Key Evidence Sources
This compound 4-Fluorophenyl, carboxylic acid 223.22 Organic synthesis intermediate
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl, carboxylic acid ~223.25* AgrA inhibitor (anti-virulence agent)
5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid Trifluoromethyl, carboxylic acid 197.14 Precursor for ADAMTS7 inhibitors
5-(Pyridine-3-sulfonamido)-1,3-thiazole-4-carboxylic acid Pyridine-sulfonamido, carboxylic acid 302.29 Metallo-β-lactamase (MBL) inhibitor
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chloro-4-fluorophenyl, carboxylic acid 257.68 R&D applications (structural analog)
5-Benzyl-1,3-thiazole-4-carboxylic acid Benzyl, carboxylic acid 219.27 Experimental ligand for protein interactions

*Estimated based on molecular formula.

Key Comparative Insights

Substituent Effects on Biological Activity: Fluorophenyl vs. However, the methylphenyl derivative (2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid) demonstrates specific anti-virulence activity against Staphylococcus aureus AgrA, as shown by NMR and docking studies . Trifluoromethyl Substitution: The trifluoromethyl group in 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid increases metabolic stability and steric bulk, making it a key intermediate in ADAMTS7 inhibitor development .

Physicochemical Properties: Solubility: The carboxylic acid group in all analogs contributes to aqueous solubility, but fluorinated derivatives (e.g., 4-fluorophenyl) may exhibit reduced solubility compared to non-halogenated counterparts due to increased hydrophobicity.

Structural Insights from Crystallography :

  • Co-crystallization studies of fluorophenyl-thiazole derivatives (e.g., 2-{3-[4-fluorophenyl]-pyrazolyl}-1,3-thiazole-4-carboxylic acid) with lactate dehydrogenase A (LDHA) reveal critical interactions between the fluorophenyl group and hydrophobic pockets in the enzyme active site .

Applications in Drug Discovery :

  • AgrA Inhibition : While the methylphenyl analog binds AgrA via a hydrophobic cleft, the fluorophenyl derivative’s role in this context remains unexplored. However, fluorophenyl-thiazole-carboxylic acids are prominent in inhibitors targeting metabolic enzymes (e.g., LDHA) .
  • MBL Inhibition : The pyridine-sulfonamido analog (5-(pyridine-3-sulfonamido)-1,3-thiazole-4-carboxylic acid) inhibits metallo-β-lactamases via sulfonamide-mediated zinc chelation, a mechanism distinct from fluorophenyl derivatives .

Biological Activity

5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The presence of a fluorine atom in its structure is believed to enhance its biological efficacy by improving lipophilicity and cellular uptake.

Chemical Structure

The compound's structure can be represented as follows:

C10H7FN2O2S\text{C}_{10}\text{H}_{7}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This molecular formula indicates the presence of a thiazole ring, a carboxylic acid group, and a para-fluorophenyl substituent, which contribute to its reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity
Research has shown that compounds with thiazole rings often exhibit significant antibacterial properties. Specifically, this compound has demonstrated activity against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial enzymes, which disrupts essential metabolic processes.

2. Anticancer Activity
The compound has been evaluated for its anticancer potential across several cancer cell lines. It interacts with specific enzymes and receptors involved in cell proliferation, leading to cytotoxic effects. Notably, studies have reported IC50 values indicating its effectiveness against different cancer types:

Cancer Cell Line IC50 (µM) Reference
Leukemia (CCRF-CEM)0.124
Non-Small Cell Lung Cancer (NCI-H522)3.81
Prostate Cancer0.4 - 2.2
Melanoma1.6 - 3.9

The biological activity of this compound can be attributed to its ability to bind to various molecular targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes, which is critical for its antimicrobial properties.
  • Cellular Receptor Interaction : In cancer cells, it may interfere with receptors involved in growth signaling pathways, leading to reduced proliferation and increased apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of thiazole compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The fluorine substitution was noted to enhance the lipophilicity and permeability of the compounds into bacterial cells.
  • Anticancer Evaluations : In vitro assays conducted on various human tumor cell lines indicated that this compound showed significant cytotoxicity. The compound was part of a larger screening that identified novel anticancer agents with promising activity against multiple cancer types .

Q & A

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with thiourea derivatives or thioamides. For example, analogous thiazole-carboxylic acids are synthesized via:

  • Step 1: Formation of a fluorophenyl-substituted intermediate (e.g., 4-fluoroaniline derivatives).
  • Step 2: Cyclization with thiocarbonyl reagents (e.g., thiourea) under acidic or thermal conditions.
  • Step 3: Carboxylic acid functionalization via oxidation or hydrolysis of ester precursors. Key parameters include reaction temperature (80–120°C) and catalyst choice (e.g., H₂SO₄ for cyclization). Yields can be optimized by controlling stoichiometry and purification via recrystallization .

Q. Which spectroscopic methods are optimal for characterizing this compound?

A combination of techniques is recommended:

  • NMR (¹H/¹³C): To confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 8.1–8.5 ppm).
  • FT-IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).
  • Mass spectrometry (HRMS): To validate molecular weight (e.g., [M+H]⁺ at m/z 264.04 for C₁₀H₆FNO₂S).
  • X-ray crystallography: For absolute configuration determination (see advanced questions) .

Q. How can researchers address solubility challenges during in vitro assays?

Low aqueous solubility (common in fluorophenyl-thiazole derivatives) can be mitigated by:

  • Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Salt formation: Convert to sodium/potassium salts via neutralization with NaOH/KOH.
  • Structural analogs: Introduce hydrophilic groups (e.g., -OH, -NH₂) on the thiazole ring without disrupting bioactivity .

Advanced Research Questions

Q. What crystallographic data are available, and how do they inform molecular interactions?

Single-crystal X-ray studies of related fluorophenyl-thiazole derivatives reveal:

ParameterValue (Example)Source Compound
R factor 0.047–0.0535-(4-Fluorophenyl) derivatives
Mean C–C bond length 1.39–1.42 Å
Intermolecular interactions F···H (2.7–3.1 Å), π-π stacking (3.5–4.0 Å)
These data highlight fluorophenyl-thiazole’s planar geometry and potential for halogen bonding, critical for target binding (e.g., enzyme active sites) .

Q. How to design structure-activity relationship (SAR) studies focusing on the fluorophenyl-thiazole core?

  • Substitution patterns: Systematically vary substituents at positions 2 (thiazole) and 4 (fluorophenyl).
  • Assay design: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or microcalorimetry.
  • Key metrics: IC₅₀, ligand efficiency (LE), and lipophilic ligand efficiency (LLE). Example: Replacing 4-fluorophenyl with 4-chlorophenyl in analogs increased inhibition potency by 2-fold in kinase assays .

Q. What contradictions exist in reported bioactivity data, and how to resolve them?

Discrepancies in IC₅₀ values (e.g., μM vs. nM ranges) may arise from:

  • Assay conditions: Differences in buffer pH, ionic strength, or reducing agents.
  • Compound purity: HPLC-MS validation (>95% purity) is essential.
  • Target specificity: Off-target effects (e.g., COX-2 inhibition) require counter-screening. Resolution: Reproduce studies under standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. Are there computational models predicting this compound’s pharmacokinetics?

Yes. Molecular docking (e.g., AutoDock Vina) predicts binding to cyclooxygenase-2 (COX-2) with ΔG = −8.2 kcal/mol. QSAR models (e.g., SwissADME) estimate:

ParameterPrediction
LogP 2.8 ± 0.3
Bioavailability 55% (Lipinski compliant)
These models guide lead optimization but require validation via in vitro permeability assays (e.g., Caco-2) .

Q. How to optimize reaction yields in multi-step syntheses?

  • Catalyst screening: Use Pd/C or CuI for cross-coupling steps (improves yield from 45% to 72%).
  • Temperature control: Microwave-assisted synthesis reduces side reactions (e.g., decarboxylation).
  • Purification: Flash chromatography (hexane:EtOAc gradient) or preparative HPLC ensures >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.